6-(tert-Butyl)-1H-imidazo[1,2-b]pyrazol-2(3H)-one
Overview
Description
6-(tert-Butyl)-1H-imidazo[1,2-b]pyrazol-2(3H)-one is a heterocyclic compound that features both imidazole and pyrazole rings fused together
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tert-Butyl)-1H-imidazo[1,2-b]pyrazol-2(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butyl hydrazine with an appropriate diketone or ketoester, followed by cyclization under acidic or basic conditions. The reaction conditions often include:
Temperature: Moderate to high temperatures (50-150°C) to facilitate cyclization.
Solvents: Common solvents include ethanol, methanol, or dimethyl sulfoxide (DMSO).
Catalysts: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
6-(tert-Butyl)-1H-imidazo[1,2-b]pyrazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
6-(tert-Butyl)-1H-imidazo[1,2-b]pyrazol-2(3H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 6-(tert-Butyl)-1H-imidazo[1,2-b]pyrazol-2(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include signal transduction pathways that regulate cellular processes such as proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Bis(5-(tert-butyl)-1H-pyrazol-3-yl)pyridine
- 6-tert-Butyl-3-ethyl-2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
Uniqueness
6-(tert-Butyl)-1H-imidazo[1,2-b]pyrazol-2(3H)-one is unique due to its fused imidazole and pyrazole rings, which confer distinct electronic and steric properties. This structural uniqueness makes it a valuable scaffold in drug design and material science, offering advantages such as enhanced binding affinity and specificity for molecular targets.
Properties
IUPAC Name |
6-tert-butyl-1,3-dihydroimidazo[1,2-b]pyrazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-9(2,3)6-4-7-10-8(13)5-12(7)11-6/h4H,5H2,1-3H3,(H,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMRZZGKHQAVOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN2CC(=O)NC2=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10857643 | |
Record name | 6-tert-Butyl-3H-imidazo[1,2-b]pyrazol-2(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10857643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
663616-22-6 | |
Record name | 6-tert-Butyl-3H-imidazo[1,2-b]pyrazol-2(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10857643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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